N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14(2)20-10-8-16(9-11-20)13-19-18(21)12-15-4-6-17(22-3)7-5-15/h4-7,14,16H,8-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGCNZOSUVYUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions.
Attachment of the Methoxyphenylacetamide Moiety: This step involves the reaction of the piperidine derivative with 4-methoxyphenylacetic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Substitution reactions might occur at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic substitution reactions may involve reagents like halogens, alkyl halides, or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetic acid, while reduction could produce N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethylamine.
Scientific Research Applications
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor interactions or enzyme inhibition.
Medicine: Investigation of its pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological targets. It might interact with receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include neurotransmitter systems, signal transduction pathways, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several acetamide derivatives reported in the literature. Key comparisons include:
2.1 Anti-Cancer Acetamides
- Compound 38 (): N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Structure: Features a 4-methoxyphenyl group and a quinazoline sulfonyl-pyrrolidine substituent. Activity: Demonstrated significant anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (IC₅₀ < 10 µM) via the MTT assay . Comparison: The target compound lacks the quinazoline sulfonyl group but retains the 4-methoxyphenyl and piperidine motifs.
- Compound 6c (): 2-(4-(((6-Chloro-3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide Structure: Combines a 4-methoxyphenyl acetamide with a triazole-linked quinazolinone. Activity: Designed for quorum sensing inhibition, a mechanism distinct from direct cytotoxicity . Comparison: The triazole and quinazolinone groups in 6c introduce hydrogen-bonding capabilities absent in the target compound, which may favor different target interactions .
2.2 Piperidine-Containing Analogues
- Compound 7a (): 2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide Structure: Integrates a sulfonated piperidine-triazole hybrid. Comparison: The target compound’s isopropylpiperidine group may reduce polarity compared to sulfonated derivatives, affecting solubility and target selectivity .
Propanamide Derivative () : N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
- Structure : Shares a piperidine core but replaces acetamide with propanamide and adds a methoxymethyl group.
- Activity : Used as a pharmaceutical intermediate, suggesting utility in synthesizing bioactive molecules .
- Comparison : The acetamide group in the target compound may offer better metabolic stability compared to propanamide .
2.3 Sulfonamide and Heterocyclic Analogues
- Compound 6b (): N-(((4-Methoxyphenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide Structure: Contains a sulfonylmethyl bridge and methyl-phenylamino group. Activity: Not explicitly stated, but sulfonamides are known for antimicrobial and anti-inflammatory properties . Comparison: The absence of a sulfonyl group in the target compound may limit off-target interactions with sulfonamide-binding enzymes .
Structure-Activity Relationship (SAR) Insights
Methoxyphenyl Group : A conserved pharmacophore across analogs (e.g., compounds 38, 6c, 7a), this moiety likely contributes to π-π stacking or hydrogen bonding with biological targets .
Sulfonation or Triazole Linkers: Introduce polar interactions but may reduce bioavailability (e.g., ) .
Acetamide Core : Critical for hydrogen bonding; substitution with propanamide () or thiopyridine () alters metabolic stability and target affinity .
Biological Activity
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide, a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure, which includes a piperidine ring and an acetamide moiety, suggests various mechanisms of action that may contribute to its therapeutic efficacy. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 340.48 g/mol. The compound features a piperidine ring substituted with an isopropyl group and an acetamide linked to a methoxy-substituted phenyl group.
Structural Formula
Anticancer Properties
Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. One study reported that a related piperidine derivative demonstrated improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | 15.2 | |
| EF24 Analog | Various | 10.5 |
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific enzyme activities and receptor interactions. For example, it may inhibit enzymes involved in cancer progression or interact with cellular pathways that regulate apoptosis .
Neuroprotective Effects
Research has also explored the neuroprotective potential of piperidine derivatives in models of neurodegenerative diseases like Alzheimer's disease. Compounds containing the piperidine structure have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's therapy .
Case Study 1: Anticancer Activity
In a controlled study, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotection
A study examining the effects of this compound on neurodegenerative models demonstrated that it could reduce oxidative stress markers and improve cognitive function in animal models treated with neurotoxic agents. The findings suggest that this compound may offer protective effects against neurodegeneration.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)acetamide, and how can structural integrity be validated?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the piperidine core. A common approach includes:
- Step 1: Alkylation of 1-isopropylpiperidin-4-amine with a bromoacetamide intermediate bearing the 4-methoxyphenyl group.
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
- Validation:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns (e.g., isopropyl CH₃ groups at δ ~1.0–1.2 ppm; methoxy at δ ~3.7 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural conformation?
Answer:
- Spectroscopy:
- Infrared (IR): Identify functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹; aromatic C-H bends at ~3000–3100 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₈H₂₈N₂O₂: 304.42 g/mol; observed [M+H]⁺ at m/z 305.43) .
- Chromatography:
- Reverse-Phase HPLC: Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities .
Advanced: How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors) to elucidate its pharmacological potential?
Answer:
- Biochemical Assays:
- Enzyme Inhibition: Dose-response curves (IC₅₀ determination) using fluorogenic substrates for target enzymes (e.g., proteases, kinases) .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (kₒₙ/kₒff) to immobilized receptors .
- Computational Modeling:
- Molecular Docking (AutoDock/Vina): Simulate binding poses in target active sites, prioritizing hydrogen bonds with the methoxyphenyl or acetamide groups .
Advanced: What strategies are effective for analyzing stability under varying pH and temperature conditions during formulation studies?
Answer:
- Forced Degradation Studies:
- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability: Heat samples at 40–80°C for 1–7 days; assess decomposition products using LC-MS .
- Kinetic Analysis:
- Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics models .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Analog Synthesis:
- Modify substituents (e.g., replace methoxy with ethoxy or halogens) to probe electronic effects .
- Vary the isopropyl group on the piperidine ring to assess steric impacts .
- Biological Testing:
- Compare IC₅₀ values across analogs to identify critical moieties (e.g., methoxyphenyl enhances lipophilicity and membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
